molecular formula C15H16ClFN2O B6288212 5-t-Butyl-2-(3-fluoro-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% CAS No. 2737207-60-0

5-t-Butyl-2-(3-fluoro-benzyl)-2H-pyrazole-3-carbonyl chloride, 95%

Cat. No. B6288212
CAS RN: 2737207-60-0
M. Wt: 294.75 g/mol
InChI Key: DVDPCBYXFRRKGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-t-Butyl-2-(3-fluoro-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% (5-t-Bu-3-F-Pz-Cl-95%) is a compound belonging to the pyrazole family of heterocyclic compounds. It is an important intermediate used in the synthesis of many pharmaceuticals, agrochemicals, and other compounds. This article will discuss the synthesis method of 5-t-Bu-3-F-Pz-Cl-95%, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

5-t-Bu-3-F-Pz-Cl-95% has a variety of applications in scientific research. It is used as a starting material in the synthesis of diverse compounds, such as pharmaceuticals, agrochemicals, and other compounds. It is also used in the synthesis of fluorescent probes, which are used in fluorescence-based assays to detect and quantify various biological molecules. In addition, 5-t-Bu-3-F-Pz-Cl-95% is used in the synthesis of inhibitors of protein-protein interactions, which are used to study the structure and function of proteins.

Mechanism of Action

5-t-Bu-3-F-Pz-Cl-95% is a reactive intermediate that can be used in a variety of reactions. In the first step of its synthesis, the 3-fluoro-benzyl bromide reacts with 5-t-butyl-2-pyrazoline to form 5-t-butyl-2-(3-fluoro-benzyl)-2H-pyrazole-3-carbonyl bromide. This reaction is a nucleophilic substitution reaction, in which the bromide acts as a nucleophile and attacks the electrophilic carbon atom of the pyrazoline. In the second step, the bromide is then reacted with thionyl chloride, forming 5-t-butyl-2-(3-fluoro-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% (5-t-Bu-3-F-Pz-Cl-95%). This reaction is also a nucleophilic substitution reaction, in which the bromide acts as a nucleophile and attacks the electrophilic sulfur atom of the thionyl chloride.
Biochemical and Physiological Effects
5-t-Bu-3-F-Pz-Cl-95% does not have any direct biochemical or physiological effects. As it is an intermediate compound, it is not intended for human or animal consumption. Therefore, it does not have any direct biochemical or physiological effects on humans or animals.

Advantages and Limitations for Lab Experiments

5-t-Bu-3-F-Pz-Cl-95% has several advantages for use in lab experiments. It is a stable compound with a high purity of 95%. It is also easy to synthesize and can be stored for long periods of time without degradation. However, it is important to note that 5-t-Bu-3-F-Pz-Cl-95% is a reactive compound and must be handled with caution. It should be handled in a fume hood and protective clothing should be worn when handling it.

Future Directions

The future of 5-t-Bu-3-F-Pz-Cl-95% is bright. It has a wide range of applications in the synthesis of pharmaceuticals, agrochemicals, fluorescent probes, and inhibitors of protein-protein interactions. In addition, new applications for 5-t-Bu-3-F-Pz-Cl-95% are being explored, such as its use in the synthesis of new materials and compounds. There is also potential for the development of new synthesis methods for 5-t-Bu-3-F-Pz-Cl-95%, which may lead to more efficient and economical production of this compound.

Synthesis Methods

5-t-Bu-3-F-Pz-Cl-95% is synthesized through a two-step process. In the first step, the starting material, 3-fluoro-benzyl bromide, is reacted with 5-t-butyl-2-pyrazoline to form 5-t-butyl-2-(3-fluoro-benzyl)-2H-pyrazole-3-carbonyl bromide. In the second step, the bromide is then reacted with thionyl chloride, forming 5-t-butyl-2-(3-fluoro-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% (5-t-Bu-3-F-Pz-Cl-95%).

properties

IUPAC Name

5-tert-butyl-2-[(3-fluorophenyl)methyl]pyrazole-3-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClFN2O/c1-15(2,3)13-8-12(14(16)20)19(18-13)9-10-5-4-6-11(17)7-10/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDPCBYXFRRKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)C(=O)Cl)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClFN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.75 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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